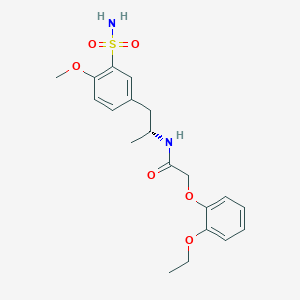
N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamsulosin ether is a derivative of tamsulosin, a selective alpha-1A and alpha-1B adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction . The ether derivative retains the core structure of tamsulosin but includes an ether functional group, which can influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tamsulosin ether involves several steps, starting from the hydrochloride of sulphonamide and reacting it with an ether compound. One method involves the reaction of sulphonamide hydrochloride with an ether compound such as benzoxy tosylate under controlled conditions . The reaction typically requires a solvent like dimethyl formamide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of tamsulosin ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or column chromatography .
化学反应分析
Types of Reactions
Tamsulosin ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tamsulosin ether can yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
Tamsulosin ether has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether chemistry.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its therapeutic potential in treating conditions like benign prostatic hyperplasia and ureteral stones.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing .
作用机制
Tamsulosin ether exerts its effects by blocking alpha-1A and alpha-1D adrenoceptors, which are predominantly found in the prostate and bladder. By inhibiting these receptors, tamsulosin ether relaxes the smooth muscle in these tissues, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A and alpha-1D adrenoceptors, and the pathways involved are related to smooth muscle relaxation and improved urinary function.
相似化合物的比较
Similar Compounds
Alfuzosin: Another alpha-1 blocker used to treat benign prostatic hyperplasia.
Doxazosin: An alpha-1 blocker with similar therapeutic uses.
Silodosin: A selective alpha-1A receptor antagonist.
Terazosin: Used for treating benign prostatic hyperplasia and hypertension .
Uniqueness
Tamsulosin ether is unique due to its specific ether functional group, which can influence its pharmacokinetic properties and receptor selectivity. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other alpha-1 blockers.
属性
CAS 编号 |
133261-17-3 |
|---|---|
分子式 |
C20H26N2O6S |
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-(2-ethoxyphenoxy)-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C20H26N2O6S/c1-4-27-16-7-5-6-8-17(16)28-13-20(23)22-14(2)11-15-9-10-18(26-3)19(12-15)29(21,24)25/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,23)(H2,21,24,25)/t14-/m1/s1 |
InChI 键 |
IPHNYXYPQJHUIV-CQSZACIVSA-N |
手性 SMILES |
CCOC1=CC=CC=C1OCC(=O)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
规范 SMILES |
CCOC1=CC=CC=C1OCC(=O)NC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


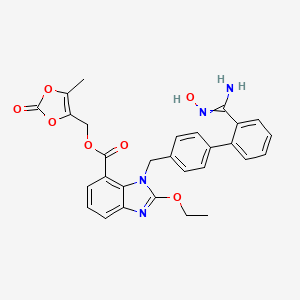
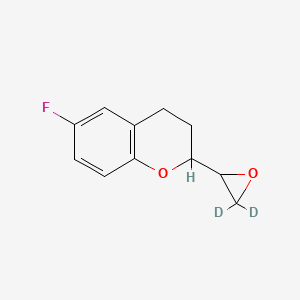
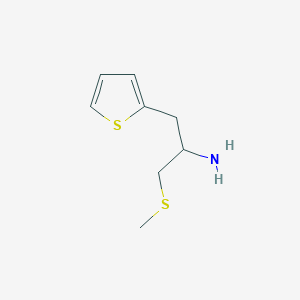

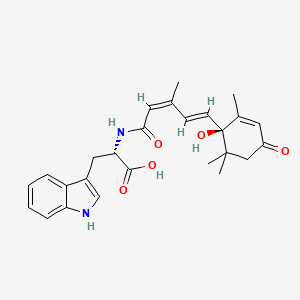
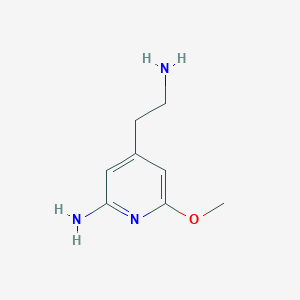
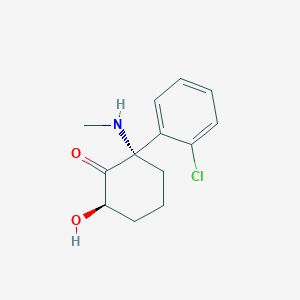
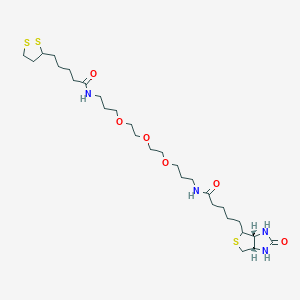
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)



![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)

